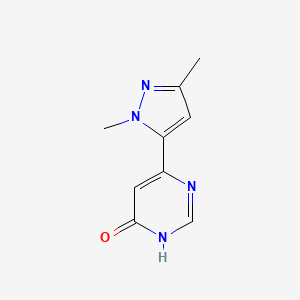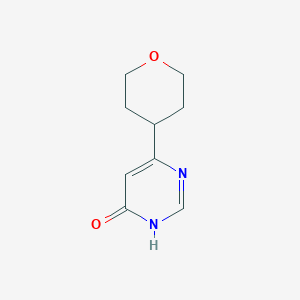
6-(四氢-2H-吡喃-4-基)嘧啶-4-醇
描述
6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol is a heterocyclic compound with a molecular weight of 180.21 . The IUPAC name for this compound is 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol .
Molecular Structure Analysis
The InChI code for 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol is1S/C9H12N2O2/c12-9-5-8(10-6-11-9)7-1-3-13-4-2-7/h5-7H,1-4H2,(H,10,11,12) . Physical And Chemical Properties Analysis
The physical and chemical properties of 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol include a molecular weight of 180.21 .科学研究应用
ATM Kinase Inhibition for Cancer Therapy
The compound has been identified as a part of potent, selective, and orally available inhibitors of Ataxia Telangiectasia Mutated (ATM) kinase . ATM inhibitors are crucial in cancer therapy as they potentiate the efficacy of DNA double-strand break-inducing agents, which are often used in cancer treatments. The compound’s role in the structure of ATM inhibitors like AZD0156 highlights its potential in enhancing the pharmacokinetic properties and increasing the volume of distribution, which is vital for reducing the clinically efficacious dose.
Cognitive Disorders Treatment
In the pursuit of treating cognitive disorders, derivatives of “6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol” have been explored as selective brain penetrant PDE9A inhibitors . These inhibitors can play a significant role in modulating cyclic nucleotide signaling, which is important for neurocognitive functions. The compound’s structural features may contribute to the blood-brain barrier permeability and selectivity towards PDE9A, making it a valuable asset in designing drugs for cognitive impairments.
Toll-like Receptor Agonists for Viral Hepatitis
The compound serves as a reagent in the identification and optimization of pteridinone Toll-like receptor 7 agonists . These agonists are being studied for the oral treatment of viral hepatitis, an area of significant medical need. The structural versatility of “6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol” allows for the development of molecules that can effectively engage with the immune system to combat viral infections.
Histone Deacetylase (HDAC) Inhibitors Synthesis
“6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol” may be utilized in the synthesis of potential histone deacetylase (HDAC) inhibitors . HDAC inhibitors are a class of compounds that interfere with the function of histone deacetylase, which can alter gene expression and have implications in cancer treatment. The compound’s chemical structure could be key in creating HDAC inhibitors with improved efficacy and specificity.
Development of CB2 Cannabinoid Receptor Agonists
This compound is also a starting material for the synthesis of drugs that act as CB2 cannabinoid receptor agonists . CB2 receptors are involved in managing pain, inflammation, and other immune system responses. By serving as a precursor in the synthesis process, “6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol” contributes to the development of therapeutic agents targeting these receptors, which could lead to new treatments for chronic pain and inflammatory diseases.
Enhancing Pharmacokinetic Properties of Drugs
The inclusion of “6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol” in drug design can enhance the pharmacokinetic properties of the resulting medications . Its structural elements can improve drug absorption, distribution, metabolism, and excretion (ADME) profiles, which are critical for the drug’s performance and patient compliance.
未来方向
The compound 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol could potentially be used in the development of new drugs. For example, a structurally similar compound, PF-04447943, has been shown to potentiate the efficacy of the approved drugs irinotecan and olaparib in disease-relevant mouse models and is currently undergoing clinical evaluation with these agents .
属性
IUPAC Name |
4-(oxan-4-yl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c12-9-5-8(10-6-11-9)7-1-3-13-4-2-7/h5-7H,1-4H2,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DELQACYFQFCSRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=CC(=O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



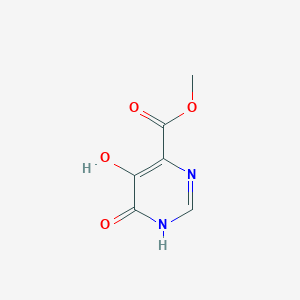
![trans-2-[(2-Methoxy-5-methylphenyl)amino]cyclobutan-1-ol](/img/structure/B1493650.png)
![1-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)cyclobutan-1-ol](/img/structure/B1493652.png)

![trans-2-[(2-Hydroxyethyl)(phenyl)amino]cyclobutan-1-ol](/img/structure/B1493654.png)
dimethylsilane](/img/structure/B1493658.png)
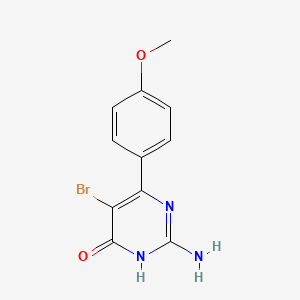
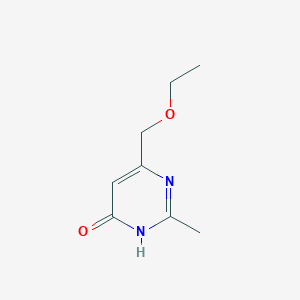
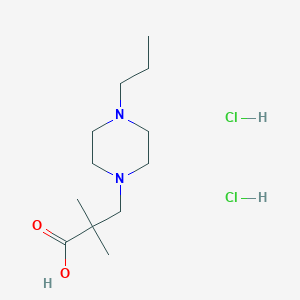

![2-cyano-3-(4-methoxyanilino)-N-({[(4-nitrobenzyl)oxy]imino}methyl)acrylamide](/img/structure/B1493666.png)
![6-methyl-2-[(4,6,8-trimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one](/img/structure/B1493668.png)

